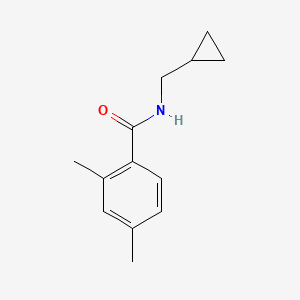
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential applications.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the STING (stimulator of interferon genes) pathway. This pathway is responsible for inducing the production of interferons and other cytokines, which play a key role in the immune response to cancer.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the inhibition of angiogenesis. DMXAA has also been shown to increase the permeability of blood vessels, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
DMXAA has a number of advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, DMXAA has also been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new synthetic methods for DMXAA that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research exploring the use of DMXAA in combination with other anti-cancer agents to improve its efficacy.
Synthesis Methods
DMXAA can be synthesized through a multi-step process, which involves the reaction of 2,3-dimethylpyridine with dimethylamine, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure DMXAA.
Scientific Research Applications
DMXAA has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, DMXAA has been shown to induce tumor regression and improve survival rates in animal models of cancer. DMXAA is believed to work by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.
properties
IUPAC Name |
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-6-5-7-14(12(11)2)18-16(20)13-8-9-15(17-10-13)19(3)4/h5-10H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOOPOQZDJTDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(2,3-dimethylphenyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)






![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)